Belnacasan

Catalog No.
S549019
CAS No.
273404-37-8
M.F
C24H33ClN4O6
M. Wt
509.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Belnacasan

CAS Number

273404-37-8

Product Name

Belnacasan

IUPAC Name

(2S)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]-N-[(2R,3S)-2-ethoxy-5-oxooxolan-3-yl]pyrrolidine-2-carboxamide

Molecular Formula

C24H33ClN4O6

Molecular Weight

509.0 g/mol

InChI

InChI=1S/C24H33ClN4O6/c1-5-34-23-16(12-18(30)35-23)27-21(32)17-7-6-10-29(17)22(33)19(24(2,3)4)28-20(31)13-8-9-15(26)14(25)11-13/h8-9,11,16-17,19,23H,5-7,10,12,26H2,1-4H3,(H,27,32)(H,28,31)/t16-,17-,19+,23+/m0/s1

InChI Key

SJDDOCKBXFJEJB-MOKWFATOSA-N

SMILES

Array

solubility

soluble in DMSO, not soluble in water.

Synonyms

1-(2-((1-(4-amino-3-chlorophenyl)methanoyl)amino)-3,3-dimethylbutanoyl)pyrrolidine-2-carboxylic acid, VX 765, VX-765, VX765 cpd

Canonical SMILES

CCOC1C(CC(=O)O1)NC(=O)C2CCCN2C(=O)C(C(C)(C)C)NC(=O)C3=CC(=C(C=C3)N)Cl

Isomeric SMILES

CCO[C@H]1[C@H](CC(=O)O1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)(C)C)NC(=O)C3=CC(=C(C=C3)N)Cl

The exact mass of the compound Belnacasan is 508.20886 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - para-Aminobenzoates - Supplementary Records. The storage condition is described as 0-4 C for short term (weeks to 1 month) or -20 o C for long terms (months to years)..

Belnacasan (VX-765), CAS 273404-37-8, is a highly potent, orally bioavailable prodrug of VRT-043198, functioning as a selective inhibitor of the interleukin-1β converting enzyme (ICE)/caspase-1 and caspase-4 . Characterized by its enhanced cell permeability and blood-brain barrier (BBB) penetrance, it is widely procured for in vivo models of inflammation, pyroptosis, and neurodegeneration [1]. Its high solubility in DMSO (up to 100 mg/mL) and stability as a solid make it a highly reliable precursor for formulation in complex biological assays and long-term laboratory workflows .

Substituting Belnacasan with generic pan-caspase inhibitors (such as Z-VAD-FMK) or older generation caspase-1 inhibitors (like Pralnacasan/VX-740) severely compromises assay specificity and in vivo translatability [1]. Pan-caspase inhibitors indiscriminately block apoptotic caspases, confounding experimental data where isolating pyroptosis from apoptosis is critical. Furthermore, utilizing the active metabolite (VRT-043198) directly in whole-animal or intact-cell models often fails due to poor membrane permeability and a lack of oral bioavailability, necessitating the esterase-cleavable prodrug structure of Belnacasan to achieve effective intracellular and central nervous system concentrations[2].

In Vivo Bioavailability and Membrane Permeability via Prodrug Architecture

Belnacasan is specifically engineered as an esterase-cleavable prodrug to overcome the poor membrane permeability of its active metabolite, VRT-043198 [1]. In procurement for in vivo studies, Belnacasan delivers an oral bioavailability with a Cmax of 1.53 µM (at 84 mg/kg p.o. in mice), whereas direct administration of VRT-043198 yields negligible systemic distribution and requires direct site injection . This prodrug mechanism ensures robust intracellular conversion and blood-brain barrier penetrance [1].

Evidence DimensionOral Bioavailability and Cell Permeability
Target Compound DataHigh oral absorption (Cmax = 1.53 µM at 84 mg/kg p.o.) and BBB penetrance
Comparator Or BaselineVRT-043198 (Active Metabolite): Poor membrane permeability; requires direct injection
Quantified DifferenceOrders of magnitude higher systemic and CNS exposure via oral route
ConditionsIn vivo mouse models and intact cell assays

Procuring the prodrug is essential for intact-cell assays and systemic in vivo dosing where the active metabolite cannot cross lipid bilayers.

Enzymatic Selectivity: Isolating Pyroptosis from Apoptosis

When distinguishing inflammatory cell death (pyroptosis) from standard apoptosis, Belnacasan provides superior enzymatic selectivity compared to broad-spectrum inhibitors . Belnacasan (via its active form) inhibits Caspase-1 with a Ki of 0.8 nM and Caspase-4 at <0.6 nM . Crucially, it exhibits a Ki of 21,500 nM against Caspase-3, representing a >26,000-fold selectivity window . This prevents the off-target apoptotic suppression commonly seen with pan-caspase inhibitors.

Evidence DimensionCaspase-1 vs Caspase-3 Selectivity (Ki)
Target Compound DataCaspase-1 Ki = 0.8 nM; Caspase-3 Ki = 21,500 nM
Comparator Or BaselinePan-caspase inhibitors: Broad inhibition across Caspase-1 and Caspase-3 (low nM range for both)
Quantified Difference>26,000-fold selectivity for Caspase-1 over Caspase-3
ConditionsCell-free protease enzyme assays tracking substrate hydrolysis

This extreme selectivity allows researchers to block IL-1β/IL-18 release without artificially preserving cells that would otherwise undergo normal apoptosis.

Differentiated Cytokine Modulation vs. Pralnacasan (VX-740)

For applications in joint disease and systemic inflammation, Belnacasan demonstrates a distinct pharmacological profile compared to the older caspase-1 inhibitor Pralnacasan (VX-740) [1]. In comparative murine micromass culture studies, while both inhibit caspase-1, Belnacasan uniquely upregulates anti-inflammatory cytokine responses, whereas VX-740 primarily decreases pro-inflammatory cytokines and alters chondrogenic nodule formation[1]. Belnacasan effectively suppresses LPS-induced IL-1β release in PBMCs with an IC50 of ~0.67 µM, making it the preferred choice for immunomodulatory therapeutic modeling.

Evidence DimensionCytokine Modulation Profile
Target Compound DataUpregulates anti-inflammatory cytokines; IC50 ~0.67 µM for IL-1β release
Comparator Or BaselinePralnacasan (VX-740): Decreases pro-inflammatory cytokines but lacks anti-inflammatory upregulation
Quantified DifferenceDistinct pathway modulation favoring immune homeostasis
ConditionsMurine chondrogenic micromass cultures and human PBMCs (LPS-stimulated)

Buyers targeting systemic immunomodulation and neuroinflammation should select Belnacasan for its balanced cytokine-modulating properties over older analogs.

In Vivo Neurodegeneration and Epilepsy Models

Due to its established blood-brain barrier penetrance and oral bioavailability, Belnacasan is the optimal caspase-1 inhibitor for studying multiple system atrophy (MSA), Alzheimer's disease, and drug-resistant epilepsy [1].

Intact-Cell Pyroptosis Assays

The prodrug formulation readily crosses cell membranes before esterase cleavage, making it ideal for in vitro human PBMC and macrophage assays measuring LPS- or HIV-induced IL-1β/IL-18 release .

Selective Inflammasome Pathway Mapping

Its >26,000-fold selectivity for Caspase-1 over Caspase-3 allows researchers to cleanly decouple NLRP3 inflammasome activation and pyroptosis from apoptotic cascades in complex tissue cultures .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

508.2088625 Da

Monoisotopic Mass

508.2088625 Da

Heavy Atom Count

35

Appearance

White to off-white solid powder

Storage

0-4 C for short term (weeks to 1 month) or -20 o C for long terms (months to years).

UNII

00OLE78529

Drug Indication

Investigated for use/treatment in inflammatory disorders (unspecified) and psoriasis and psoriatic disorders.

Mechanism of Action

VX-765 is a potent and selective inhibitor of ICE/caspase-1 sub-family caspases. In preclinical trials, VX-765 was efficiently converted to VRT-043198 when administered orally to mice and inhibited LPS-induced cytokine secretion. The result was a blocking of IL-1beta and IL-18 secretion, with out much effect on the release of several other cytokines, including IL-1{alpha}, tumor necrosis factor-{alpha}, IL-6 and IL-8. There was also no demonstrable activity in cellular models of apoptosis and it did not affect the proliferation of activated primary T-cells or T-cell lines.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Cysteine peptidases [EC:3.4.22.-]
CASP1 [HSA:834] [KO:K01370]

Other CAS

851091-96-8

Wikipedia

Belnacasan

Dates

Last modified: 08-15-2023
1. Wannamaker W, Davies R, Namchuk M, Pollard J, Ford P, Ku G, Decker C, Charifson P, Weber P, Germann UA, Kuida K, Randle JC. (S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an orally available selective interleukin (IL)-converting enzyme/caspase-1 inhibitor, exhibits potent anti-inflammatory activities by inhibiting the release of IL-1beta and IL-18. J Pharmacol Exp Ther. 2007 May;321(2):509-16. doi: 10.1124/jpet.106.111344. Epub 2007 Feb 8. PMID: 17289835.

2. Cornelis S, Kersse K, Festjens N, Lamkanfi M, Vandenabeele P. Inflammatory caspases: targets for novel therapies. Curr Pharm Des. 2007;13(4):367-85. doi: 10.2174/138161207780163006. PMID: 17311555.

3. Yang XM, Downey JM, Cohen MV, Housley NA, Alvarez DF, Audia JP. The Highly Selective Caspase-1 Inhibitor VX-765 Provides Additive Protection Against Myocardial Infarction in Rat Hearts When Combined With a Platelet Inhibitor. J Cardiovasc Pharmacol Ther. 2017 Nov;22(6):574-578. doi: 10.1177/1074248417702890. Epub 2017 Apr 12. PMID: 28399648; PMCID: PMC5817632.

4. Audia JP, Yang XM, Crockett ES, Housley N, Haq EU, O'Donnell K, Cohen MV, Downey JM, Alvarez DF. Caspase-1 inhibition by VX-765 administered at reperfusion in P2Y12 receptor antagonist-treated rats provides long-term reduction in myocardial infarct size and preservation of ventricular function. Basic Res Cardiol. 2018 Jul 10;113(5):32. doi: 10.1007/s00395-018-0692-z. PMID: 29992382; PMCID: PMC6396295.

5. Flores J, Noël A, Foveau B, Lynham J, Lecrux C, LeBlanc AC. Caspase-1 inhibition alleviates cognitive impairment and neuropathology in an Alzheimer's disease mouse model. Nat Commun. 2018 Sep 25;9(1):3916. doi: 10.1038/s41467-018-06449-x. PMID: 30254377; PMCID: PMC6156230.

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